Acetamide, 2,2'-dithiodi-

Description

Significance and Context within Organic and Sulfur Chemistry

In the realm of organic chemistry, Acetamide (B32628), 2,2'-dithiodi- is of interest due to its amide functionalities and the presence of a disulfide bridge. Amides are fundamental building blocks in organic synthesis, and the disulfide bond introduces a reactive site capable of undergoing reduction and oxidation reactions. This dual functionality makes it a versatile reagent and intermediate in the synthesis of more complex molecules. ontosight.ai

From the perspective of sulfur chemistry, the disulfide bond is the defining characteristic of Acetamide, 2,2'-dithiodi-. Disulfide bonds are crucial in various biological systems, most notably in determining the tertiary structure of proteins through cysteine-cysteine linkages. creative-proteomics.com The study of simpler molecules containing this bond, such as Acetamide, 2,2'-dithiodi-, provides insights into the behavior of these bonds in more complex biological and synthetic systems. The chemistry of thiols and disulfides is a significant area of research, with applications ranging from materials science to pharmaceuticals. creative-proteomics.com

Overview of Dithioamide Compounds in Research

Dithioamide compounds, a class to which Acetamide, 2,2'-dithiodi- belongs, are characterized by the presence of two sulfur atoms and at least one amide group. These compounds have garnered attention in various research fields. For instance, derivatives of dithiobisacetamides have been synthesized and evaluated for their potential as urease inhibitors. researchgate.netnih.gov Urease is an enzyme implicated in infections caused by bacteria like Helicobacter pylori, and its inhibition is a target for therapeutic intervention. researchgate.netutm.my

Research has shown that certain N-substituted dithiobisacetamides exhibit potent inhibitory activity against urease, with some derivatives being significantly more effective than standard inhibitors. researchgate.netnih.gov Kinetic studies have revealed that these compounds can act as reversible, mixed-type inhibitors of the enzyme. nih.gov Furthermore, the structural framework of dithioamides allows for systematic modifications, enabling structure-activity relationship (SAR) studies to optimize their biological activity. researchgate.net Beyond medicinal chemistry, dithioamide and related structures are explored in materials science for the development of polymers and as corrosion inhibitors. ontosight.ailookchem.com

Chemical and Physical Properties

The fundamental properties of Acetamide, 2,2'-dithiodi- are summarized in the table below, providing a snapshot of its key physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C4H8N2O2S2 | ontosight.ailookchem.com |

| Molecular Weight | 180.252 g/mol | lookchem.com |

| Melting Point | 161.5 °C | lookchem.com |

| Boiling Point | 450.4 °C at 760 mmHg | lookchem.com |

| Density | 1.452 g/cm³ | lookchem.com |

| Flash Point | 226.2 °C | lookchem.com |

Research Findings

Recent research has highlighted the potential of dithiobisacetamide derivatives in medicinal chemistry. A study focused on the synthesis and biological evaluation of a series of N-monosubstituted dithiobisacetamides as novel urease inhibitors. The findings demonstrated that several of these compounds exhibited strong inhibitory potency against urease. researchgate.netnih.gov

Specifically, compounds such as 2,2'-dithiobis(N-(2-fluorophenyl)acetamide), 2,2'-dithiobis(N-(3,5-difluorophenyl)acetamide), and 2,2'-dithiobis(N-(3-fluorophenyl)acetamide) were identified as highly active inhibitors, showing significantly greater potency than the standard acetohydroxamic acid. nih.gov Enzyme kinetic studies indicated that these dithiobisacetamide derivatives act as reversible and mixed-inhibition type urease inhibitors. nih.gov These findings underscore the potential of the dithioamide scaffold in the design of new therapeutic agents. researchgate.net

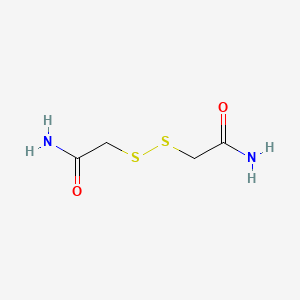

Structure

3D Structure

Properties

CAS No. |

64057-55-2 |

|---|---|

Molecular Formula |

C4H8N2O2S2 |

Molecular Weight |

180.3 g/mol |

IUPAC Name |

2-[(2-amino-2-oxoethyl)disulfanyl]acetamide |

InChI |

InChI=1S/C4H8N2O2S2/c5-3(7)1-9-10-2-4(6)8/h1-2H2,(H2,5,7)(H2,6,8) |

InChI Key |

WFVWTLVPOUCKBR-UHFFFAOYSA-N |

SMILES |

C(C(=O)N)SSCC(=O)N |

Canonical SMILES |

C(C(=O)N)SSCC(=O)N |

Other CAS No. |

64057-55-2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Direct Synthesis of Acetamide (B32628), 2,2'-dithiodi-

Acetamide, 2,2'-dithiodi-, also known as dithiodiglycolamide, is a symmetrical molecule featuring a disulfide bond linking two acetamide units. Direct synthetic strategies primarily focus on forming this S-S bond from appropriate precursors.

One prominent method involves the oxidation of 2-mercaptoacetamide (B1265388) (thioglycolamide). In this approach, the thiol (-SH) groups of two 2-mercaptoacetamide molecules are coupled to form a disulfide bridge. Oxidizing agents such as dimethyl sulfoxide (B87167) (DMSO) can be employed to facilitate this transformation. google.com This reaction is a straightforward way to achieve the desired dithiodiglycolamide structure.

Another effective strategy is the condensation reaction using a sulfide (B99878) source. For instance, N-substituted dithiodiglycolamides can be synthesized through the reaction of sodium sulfide with a corresponding N,N-disubstituted-2-chloroacetamide. deswater.com This method builds the dithioether linkage by nucleophilic substitution of the chlorine atoms. By analogy, the parent compound, Acetamide, 2,2'-dithiodi-, could be formed by reacting 2-chloroacetamide (B119443) with a suitable sulfide or disulfide-containing nucleophile.

Synthesis of Dithioacetamide Derivatives and Analogs

The synthesis of derivatives and analogs of dithioacetamide allows for the introduction of various functional groups, leading to molecules with tailored properties for applications such as biochemical crosslinking or metal ion extraction. hbni.ac.inosti.gov

N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine), often abbreviated as BIDBE, is a key derivative used as a bifunctional, reversible crosslinking reagent. hbni.ac.innih.gov Its structure consists of a central cystamine (B1669676) (2,2'-dithiobis(ethylamine)) core, where each of the primary amine groups is acylated with an iodoacetyl moiety. osti.gov

The synthesis of BIDBE typically involves the reaction of cystamine with an iodoacetylating agent, such as iodoacetic anhydride (B1165640) or iodoacetyl chloride. The increased nucleophilicity of the primary amines in cystamine allows for selective acylation at these positions. google.com The resulting molecule contains two reactive iodoacetyl groups, which can form stable thioether bonds by reacting with sulfhydryl groups on proteins or other molecules, making it a valuable tool in biochemical studies. osti.govgoogle.com The synthesis of BIDBE has been optimized for its application in labeling biomolecules like phosphorothioate (B77711) DNA. nih.govgoogle.com

Functionalized dithioamides, particularly those with substitutions on the amide nitrogen, have been synthesized for various applications, including as ligands in coordination chemistry. rsc.orgresearchgate.net A common route to these compounds involves the reaction of a dithiol with a haloacetamide derivative.

For example, a series of N,N'-disubstituted dithiodiglycolamide ligands have been prepared by reacting ethylene-1,2-dithiol with the appropriate N,N-dialkyl-2-chloroacetamide. researchgate.net This method allows for the introduction of various alkyl groups (e.g., isopropyl, isobutyl, n-butyl, n-octyl) onto the amide nitrogens, thereby modifying the solubility and coordinating properties of the final ligand. researchgate.net

A general synthetic scheme for these functionalized dithiodiglycolamides is presented below:

Table 1: Synthesis of N,N'-Disubstituted Dithiodiglycolamide Ligands| Precursor 1 | Precursor 2 | Product (Ligand) | Yield |

|---|---|---|---|

| Ethylene-1,2-dithiol | N,N-di-isopropyl-2-chloroacetamide | (CH₂SCH₂CONⁱPr₂)₂ | ~80% |

| Ethylene-1,2-dithiol | N,N-di-n-butyl-2-chloroacetamide | (CH₂SCH₂CONBu₂)₂ | 82% researchgate.net |

| Ethylene-1,2-dithiol | N,N-di-isobutyl-2-chloroacetamide | (CH₂SCH₂CONⁱBu₂)₂ | 80% researchgate.net |

These reactions are typically carried out in a suitable solvent, and the resulting ligands are purified for use in further applications, such as the extraction of metal ions. deswater.comresearchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and purity in the synthesis of Acetamide, 2,2'-dithiodi- and its derivatives. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, reagent stoichiometry, and the use of catalysts or additives.

Solvent and Temperature: The choice of solvent can significantly impact reaction rates and outcomes. For instance, in multicomponent reactions for the synthesis of thiazole (B1198619) derivatives, ethanol (B145695) was found to be the superior solvent compared to others like water, methanol, or acetonitrile. gnu-darwin.org The reaction temperature is also critical; many syntheses are conducted under reflux conditions to ensure the reaction proceeds to completion. gnu-darwin.org However, some modern copper-catalyzed cross-coupling reactions for forming thioimidates can be effectively carried out at room temperature. orgsyn.org

Reagents and Catalysts: The stoichiometry of reactants is often optimized to drive the reaction forward and minimize side products. In one study, the optimal results for a three-component reaction were obtained using a 1.2:1.2:1.0 molar ratio of the starting materials. gnu-darwin.org The use of catalysts is also a common strategy to enhance efficiency. Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), have been used to improve yields and shorten reaction times in the synthesis of S-alkylated triazole derivatives, achieving excellent yields in just a few hours.

The table below summarizes examples of optimized reaction conditions from various synthetic procedures related to amides and their derivatives.

Table 2: Examples of Optimized Reaction Conditions| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Key Finding | Reference |

|---|---|---|---|---|---|

| Thiazole Synthesis | Triethylamine | Ethanol | Reflux | Ethanol provided the best yield compared to other solvents. | gnu-darwin.org |

| Oxidative Coupling | Silver(I) oxide | Acetonitrile | Reflux | Acetonitrile offered the best balance of conversion and selectivity, reducing reaction time from 20 to 4 hours. | |

| S-Alkylation | Tetrabutylammonium bromide (PTC) | Dioxane | 80 °C | Phase transfer catalysis resulted in excellent yields and short reaction times. |

By carefully controlling these parameters, chemists can develop robust and efficient synthetic routes to Acetamide, 2,2'-dithiodi- and a wide array of its functionalized analogs.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. For Acetamide (B32628), 2,2'-dithiodi-, both proton (¹H) and carbon-13 (¹³C) NMR have been employed to characterize its molecular framework.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. In an experimental ¹H NMR spectrum of a related compound, acetamide, acquired in deuterium (B1214612) oxide (D₂O) at 90 MHz, a distinct signal was observed. hmdb.ca The spectrum for acetamide shows a prominent peak at a chemical shift of approximately 2.005 ppm, which is attributed to the methyl (CH₃) protons. chemicalbook.com This provides a reference for understanding the spectra of its derivatives. For Acetamide, 2,2'-dithiodi-, the presence of the dithio bridge and the acetamide moieties would lead to characteristic signals for the methylene (B1212753) (CH₂) protons adjacent to the sulfur atoms and the amide (NH₂) protons.

Carbon-13 (¹³C) NMR Investigations

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. hmdb.ca In the ¹³C NMR spectrum of acetamide, distinct signals for the methyl carbon and the carbonyl carbon are expected. chemicalbook.comspectrabase.com Experimental data for acetamide in D₂O shows a peak for the methyl carbon. hmdb.ca For Acetamide, 2,2'-dithiodi-, the spectrum would reveal signals for the carbonyl carbon (C=O) and the methylene carbon (CH₂) adjacent to the disulfide bond. nih.gov The chemical shifts of these carbons provide valuable information for confirming the compound's structure. nih.gov

Table 1: Experimental NMR Data for Acetamide (Reference)

| Nucleus | Solvent | Frequency | Chemical Shift (ppm) |

| ¹H | D₂O | 90 MHz | 2.005 |

| ¹³C | D₂O | 50.18 MHz | Data not fully annotated |

Note: This table is based on data for the related compound acetamide and serves as a reference. hmdb.cachemicalbook.comhmdb.ca

Advanced NMR Techniques for Conformational Analysis

The conformational behavior of amides can be complex due to hindered rotation around the C-N bond, leading to the presence of different rotamers (Z and E isomers). scielo.br Advanced NMR techniques, such as 2D NMR (e.g., HSQC, HMBC) and computational methods, are employed to study these conformational dynamics. scielo.bripb.pt These methods can help in identifying and quantifying the different conformers present in a solution. scielo.br The study of related N-substituted acetamides has shown that ¹H NMR spectra can reveal the presence of multiple rotational isomers in solution. researchgate.net While specific advanced NMR studies on the conformational analysis of Acetamide, 2,2'-dithiodi- are not detailed in the provided results, the principles from studies on similar amide-containing molecules are applicable. scielo.brresearchgate.netcopernicus.orgnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. hmdb.cahmdb.cachemicalbook.comresearchgate.netuni.lu

Fourier Transform Infrared (FT-IR) Analysis of Functional Groups

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. researchgate.net The FT-IR spectrum of an amide, for instance, typically shows strong absorption bands corresponding to the N-H stretching, C=O (Amide I band) stretching, and N-H bending (Amide II band) vibrations. researchgate.net For Acetamide, 2,2'-dithiodi-, an experimental FT-IR spectrum obtained using a KBr pellet technique is available. nih.gov The spectrum would be expected to show characteristic peaks for the amide functional group. nih.govspectrabase.comnist.gov The presence of the disulfide (S-S) bond would also give rise to a weak absorption in the far-infrared region.

Raman Spectroscopic Studies of Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar bonds. sns.it The Raman spectrum of acetamide has been studied, and computational methods have been used to simulate its Raman spectra in aqueous solutions. sns.itchemicalbook.com These studies help in assigning the observed vibrational bands to specific molecular motions. sns.it For Acetamide, 2,2'-dithiodi-, Raman spectroscopy would be valuable for studying the S-S and C-S bond vibrations, which are often weak in IR spectra. researchgate.net The Amide I, II, and III bands are also observable in the Raman spectrum and can provide insights into the secondary structure and hydrogen bonding. sns.it

Table 2: Key Vibrational Modes in Amides

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch | 3500-3100 | Stretching of the N-H bond in the amide group. |

| C=O Stretch (Amide I) | 1700-1630 | Stretching of the carbonyl group. |

| N-H Bend (Amide II) | 1640-1550 | In-plane bending of the N-H bond coupled with C-N stretching. |

| C-N Stretch (Amide III) | 1400-1200 | Stretching of the C-N bond coupled with N-H bending. |

| S-S Stretch | 540-400 | Stretching of the disulfide bond. |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental formula. utexas.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass of a compound with high precision, typically to several decimal places, allowing for the determination of its elemental composition. dss.go.th For Acetamide, 2,2'-dithiodi-, with the molecular formula C₄H₈N₂O₂S₂, HRMS can distinguish its exact mass from other compounds having the same nominal mass. dss.go.th The ability to achieve high mass accuracy is a key feature of instruments like Quadrupole-Time-Of-Flight (Q-TOF) and Orbitrap mass spectrometers. ugr.esubbcluj.ro

The theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements. This precise measurement is invaluable for confirming the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₈N₂O₂S₂ |

| Nominal Mass | 180 u |

| Monoisotopic (Exact) Mass | 180.00272 u |

| Primary Ion Adduct (e.g., [M+H]⁺) | 181.01000 u |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a technique where ions selected in a first stage of mass spectrometry are fragmented, and the resulting product ions are analyzed in a second stage. utexas.edunih.gov This process provides detailed structural information by revealing how a molecule breaks apart. nih.gov

For Acetamide, 2,2'-dithiodi-, the fragmentation pattern is predictable based on its structure. The disulfide bond (S-S) is relatively weak and prone to cleavage upon collision-induced dissociation (CID). This would be the most anticipated fragmentation pathway, leading to the formation of a characteristic radical cation. Other fragmentations, such as the loss of small neutral molecules or cleavage of amide bonds, are also possible. libretexts.orgsavemyexams.com The analysis of these fragments helps to piece together the molecule's structure. revisely.com

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 181.01 ([M+H]⁺) | [H₂NCOCH₂S]⁺ | 90.00 | H₂NCOCH₂S• |

| 181.01 ([M+H]⁺) | [M+H-NH₃]⁺ | 164.00 | NH₃ |

| 181.01 ([M+H]⁺) | [M+H-H₂NCO]⁺ | 138.01 | H₂NCO• |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. shu.ac.ukcam.ac.uk The wavelengths of absorbed light are characteristic of the types of chemical bonds and functional groups, known as chromophores, present in the compound. cam.ac.uk

In Acetamide, 2,2'-dithiodi-, the primary chromophores are the amide functional groups and the disulfide bond.

n → π* Transitions: The amide carbonyl group (C=O) typically exhibits a weak absorption band resulting from an n → π* transition. These transitions for simple amides are often found in the 200-220 nm region. cam.ac.uk

Disulfide Transitions: Aliphatic disulfides are known to have a characteristic weak, broad absorption band around 250 nm, which arises from the excitation of an electron from a non-bonding orbital on a sulfur atom to an antibonding σ* orbital of the S-S bond.

The resulting UV-Vis spectrum is a superposition of these absorptions. The position and intensity of these peaks can be influenced by the solvent polarity. cam.ac.uk

| Chromophore | Electronic Transition | Expected λmax (nm) | Expected Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| Amide (C=O) | n → π | ~200-220 | Low |

| Disulfide (S-S) | n → σ | ~250 | Low to Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. crystallography.net By diffracting X-rays off a single crystal, one can determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds, which dictate how the molecules pack in the solid state. crystallography.net

As of this writing, a crystal structure for Acetamide, 2,2'-dithiodi- has not been deposited in public databases like the Cambridge Structural Database or the Crystallography Open Database. nih.gov However, if a suitable single crystal could be grown, X-ray diffraction analysis would provide unambiguous structural confirmation. The analysis would reveal the crystal system, space group, and the precise coordinates of each atom in the unit cell, offering unparalleled insight into its solid-state conformation.

| Crystallographic Parameter | Description | Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Not Available |

| Space Group | The specific symmetry group of the crystal. | Not Available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell. | Not Available |

| Volume (V) | The volume of the unit cell. | Not Available |

| Calculated Density (ρ) | The theoretical density of the crystal. | Not Available |

| Molecules per Unit Cell (Z) | The number of molecules in one unit cell. | Not Available |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects.

Density Functional Theory (DFT) is a primary method for determining the most stable three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within the molecule (electronic structure). For acetamide (B32628) derivatives, calculations are commonly performed using functionals like B3LYP with basis sets such as 6-311G(d,p). imist.ma

Table 1: Representative Geometric Parameters Calculated by DFT for Acetamide-like Structures Note: This table is illustrative, based on typical values for acetamide and disulfide fragments found in computational studies.

| Parameter | Typical Calculated Value |

|---|---|

| C=O Bond Length | ~1.25 Å |

| C-N Bond Length | ~1.36 Å |

| S-S Bond Length | ~2.05 Å |

| C-S Bond Length | ~1.82 Å |

DFT is also employed to predict spectroscopic data, which can then be compared with experimental results for validation. imist.ma

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. For "Acetamide, 2,2'-dithiodi-", this would predict characteristic peaks for N-H stretching, C=O (amide I band) stretching, and N-H bending (amide II band). rsc.orgresearchgate.net Calculated frequencies are often scaled by a factor to better match experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (for ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. rsc.org These calculations help in the assignment of complex experimental spectra. For this molecule, distinct signals would be predicted for the methylene (B1212753) (-CH₂) and amide (-NH₂) protons and carbons. thermofisher.com

Table 2: Illustrative Calculated vs. Experimental Spectroscopic Data for Acetamide Moieties Note: This table is a generalized representation based on data for various acetamide-containing compounds.

| Spectroscopic Data | Typical Calculated Value | Typical Experimental Range |

|---|---|---|

| IR Frequency (cm⁻¹) | ||

| ν(C=O) | ~1725 cm⁻¹ | 1670 - 1700 cm⁻¹ researchgate.net |

| ν(N-H) | ~3500 cm⁻¹ | 3350 - 3400 cm⁻¹ researchgate.net |

| ¹H NMR Chemical Shift (ppm) | ||

| -CH₂- | ~3.5 ppm | 3.0 - 4.0 ppm |

| -NH₂ | ~7.0 ppm | 6.5 - 8.5 ppm thermofisher.com |

| ¹³C NMR Chemical Shift (ppm) |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. barc.gov.in For "Acetamide, 2,2'-dithiodi-", MD simulations could be used to:

Analyze its dynamic behavior in different solvents, showing how solute-solvent interactions influence its conformation.

Investigate its stability and conformational flexibility. Simulations on related acetamide-based ligands have been run for up to 100 nanoseconds to assess the stability of protein-ligand complexes. semanticscholar.org

Understand diffusion mechanisms. Studies on acetamide in deep eutectic solvents have revealed jump-like diffusion motions, where molecules move between localized "cages". barc.gov.in

Conformational Analysis and Tautomerism

Conformational Analysis: This involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. scribd.com For "Acetamide, 2,2'-dithiodi-", the key rotations are around the C-S and S-S bonds. Computational methods can map the potential energy surface as a function of the C-S-S-C dihedral angle to identify the most stable conformers (energy minima) and the energy barriers between them. mdpi.com Such analyses show that for many molecules, staggered conformations are more stable than eclipsed ones. ethz.ch

Tautomerism: Acetamides can theoretically exist in an amide form (-C(=O)NH₂) or an imidol tautomer form (-C(OH)=NH). imist.ma Quantum chemical calculations can determine the relative energies and stability of these tautomers. For simple and N-substituted acetamides, studies consistently show that the amide form is significantly more stable, and is the overwhelmingly dominant form present in solutions. imist.mapsu.edu

Analysis of Electronic Properties (e.g., HOMO-LUMO, Electrophilicity Index, Chemical Hardness)

The electronic properties of a molecule are key to understanding its reactivity. These are often calculated using data from DFT.

HOMO-LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a large gap suggests high stability and low chemical reactivity. researchgate.netschrodinger.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These parameters are used to compare the reactivity of different molecules within a series. nih.govresearchgate.net

Table 3: Representative Electronic Properties Calculated for Acetamide Derivatives Note: This table provides an illustrative range of values based on computational studies of various acetamide compounds.

| Parameter | Definition | Typical Calculated Value Range |

|---|---|---|

| E_HOMO | Energy of Highest Occupied Molecular Orbital | -6.0 to -7.5 eV researchgate.net |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 eV researchgate.net |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 4.5 to 6.5 eV researchgate.net |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.2 to 3.3 eV |

Theoretical Insights into Reaction Mechanisms

Computational chemistry provides a powerful means to explore potential chemical reactions at a molecular level. DFT studies can map the entire energy profile of a reaction, identifying transition states and intermediates. chemrxiv.org For "Acetamide, 2,2'-dithiodi-", theoretical studies could elucidate:

Hydrolysis: The mechanism of amide bond cleavage under acidic or basic conditions. patsnap.com

Redox Chemistry: The mechanism of reduction of the disulfide bond, a common reaction for this functional group, which would lead to the formation of 2-mercaptoacetamide (B1265388).

Degradation Pathways: Studies on similar molecules have investigated atmospheric degradation initiated by radicals, predicting the most likely reaction products. whiterose.ac.uk

Chemical Reactivity and Reaction Mechanisms

Disulfide Bond Chemistry

The disulfide bond is a covalent bond formed between two sulfur atoms. It is a crucial structural motif in many biological molecules and a versatile functional group in synthetic chemistry. The reactivity of the disulfide bond in Acetamide (B32628), 2,2'-dithiodi-, is centered on its ability to be cleaved and reformed, participating in a variety of redox and exchange reactions.

The interconversion between a disulfide and its corresponding thiols is a fundamental redox process. The disulfide form, as in Acetamide, 2,2'-dithiodi-, represents the oxidized state, while the corresponding thiol, 2-mercaptoacetamide (B1265388), is the reduced state.

Reduction: The disulfide bond can be cleaved by reducing agents to yield two thiol groups. This transformation is critical in biological systems, where enzymes like glutathione (B108866) reductase catalyze the reduction of glutathione disulfide (GSSG) to glutathione (GSH). In a laboratory setting, common reducing agents such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME) are used to reduce disulfide bonds in proteins. The reduction of Acetamide, 2,2'-dithiodi- would proceed as follows:

CH₃CONH-S-S-NHCOCH₃ + 2 [H] → 2 HS-CH₂CONH₂

Oxidation: Conversely, the corresponding thiol, 2-mercaptoacetamide, can be oxidized to form the disulfide bond of Acetamide, 2,2'-dithiodi-. This can be achieved using various oxidizing agents. Mild oxidants like iodine (I₂) or hydrogen peroxide (H₂O₂) are often employed for this purpose. In biological systems, the formation of disulfide bonds is often enzyme-mediated and can involve molecular oxygen as the ultimate oxidant.

| Transformation | General Reactants | Product from Acetamide, 2,2'-dithiodi- |

| Reduction | Dithiothreitol (DTT), β-mercaptoethanol (BME), Sodium borohydride | 2-Mercaptoacetamide |

| Oxidation | Iodine (I₂), Hydrogen peroxide (H₂O₂), Oxygen (with catalyst) | Acetamide, 2,2'-dithiodi- |

This table provides a summary of redox transformations applicable to the disulfide bond in Acetamide, 2,2'-dithiodi-.

Disulfide exchange, also known as thiol-disulfide interchange, is a reaction in which a thiol reacts with a disulfide bond to form a new disulfide and a new thiol. This process is essentially a series of Sₙ2-like reactions where a thiolate anion acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond.

The reaction proceeds via a mixed disulfide intermediate. For Acetamide, 2,2'-dithiodi-, a reaction with a generic thiol (R-SH) would proceed as follows:

CH₃CONH-S-S-NHCOCH₃ + R-S⁻ ⇌ CH₃CONH-S-S-R + ⁻S-CH₂CONH₂

CH₃CONH-S-S-R + R-S⁻ ⇌ R-S-S-R + ⁻S-CH₂CONH₂

The equilibrium of this reaction depends on the relative concentrations, redox potentials, and pKa values of the participating thiols. This type of reaction is fundamental for the synthesis of unsymmetrical disulfides.

Reactivity of Amide Functional Groups

The amide group is generally considered to be relatively unreactive due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, which results in resonance stabilization. However, under certain conditions, the amide groups of Acetamide, 2,2'-dithiodi- can undergo characteristic reactions.

Amide hydrolysis involves the cleavage of the C-N bond to yield a carboxylic acid and ammonia (B1221849) or an amine. This reaction can be catalyzed by either acid or base and typically requires heating.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl) and heat, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to release ammonia (as an ammonium (B1175870) ion under acidic conditions) and the carboxylic acid. For Acetamide, 2,2'-dithiodi-, this would result in the formation of 2,2'-dithiodiacetic acid and ammonium ions.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH) with heating, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion, which is a poor leaving group. This step is typically the rate-determining step. The amide anion then deprotonates the newly formed carboxylic acid. The final products are the carboxylate salt and ammonia.

| Condition | Catalyst | Products from Acetamide, 2,2'-dithiodi- |

| Acidic | Strong acid (e.g., HCl), Heat | 2,2'-Dithiodiacetic acid and Ammonium chloride |

| Basic | Strong base (e.g., NaOH), Heat | Sodium 2,2'-dithiodiacetate and Ammonia |

This table outlines the expected products from the hydrolysis of Acetamide, 2,2'-dithiodi- under acidic and basic conditions.

Studies on the hydrolysis of similar compounds, like chloroacetamide, show that the reaction conditions can significantly influence the reaction pathways and rates.

The nitrogen atom of a primary amide can act as a nucleophile, although its reactivity is diminished by the adjacent carbonyl group. Derivatization at the amide nitrogen, such as N-alkylation or N-acylation, typically requires strong bases to deprotonate the amide, forming a more nucleophilic amidate anion.

N-Alkylation: The N-alkylation of primary amides with alkyl halides can be achieved using a strong base like sodium hydride (NaH) in an appropriate solvent such as THF or DMF. The reaction proceeds via an Sₙ2 mechanism. It is also possible to perform acid-catalyzed N-alkylation with alcohols or alkenes if a stable carbocation intermediate can be formed.

N-Acylation: While less common for simple amides, N-acylation can be achieved under specific conditions, often involving highly reactive acylating agents.

Interactions with Thiol-Containing Compounds

The disulfide bond of Acetamide, 2,2'-dithiodi- is expected to readily react with thiol-containing compounds through disulfide exchange reactions. This is particularly relevant for biological thiols such as cysteine and glutathione.

The reaction with a thiol like cysteine would lead to the formation of a mixed disulfide and 2-mercaptoacetamide. This reaction is reversible, and the position of the equilibrium is determined by the relative concentrations and redox potentials of the species involved.

CH₃CONH-S-S-NHCOCH₃ + Cysteine-SH ⇌ CH₃CONH-S-S-Cysteine + HS-CH₂CONH₂

Similarly, glutathione (GSH), a tripeptide with a reactive thiol group, is a key player in cellular redox homeostasis and can reduce disulfide bonds. The reaction of Acetamide, 2,2'-dithiodi- with two equivalents of GSH would result in the formation of glutathione disulfide (GSSG) and two equivalents of 2-mercaptoacetamide.

CH₃CONH-S-S-NHCOCH₃ + 2 GSH ⇌ GSSG + 2 HS-CH₂CONH₂

These thiol-disulfide exchange reactions are crucial in many biological processes and are also exploited in various biotechnological applications, such as protein folding and the development of drug delivery systems.

| Thiol Compound | Expected Products of Reaction with Acetamide, 2,2'-dithiodi- |

| Cysteine | Mixed disulfide of 2-mercaptoacetamide and cysteine; 2-mercaptoacetamide |

| Glutathione (GSH) | Glutathione disulfide (GSSG); 2-mercaptoacetamide |

| Dithiothreitol (DTT) | Oxidized DTT (cyclic disulfide); 2-mercaptoacetamide |

This table summarizes the expected products from the interaction of Acetamide, 2,2'-dithiodi- with common thiol-containing compounds.

Thioether Bond Formation

The formation of thioethers, also known as sulfides, is a fundamental transformation in organic chemistry, often involving the reaction of a thiol or thiolate with an electrophile. acsgcipr.orgmasterorganicchemistry.com While direct studies detailing thioether formation starting from Acetamide, 2,2'-dithiodi- are not extensively covered in the provided research, the reaction pathways can be inferred from the compound's structure and the general principles of sulfur chemistry.

A primary route to forming thioethers from a disulfide like Acetamide, 2,2'-dithiodi- involves its initial reduction to the corresponding thiol, 2-mercaptoacetamide. This reduction cleaves the disulfide bond (S-S) to produce two equivalents of the thiol (SH). The resulting 2-mercaptoacetamide, particularly its deprotonated thiolate form, is an excellent nucleophile. masterorganicchemistry.com This thiolate can then react with various alkyl halides or other electrophiles in a nucleophilic substitution reaction, typically an S(_N)2 mechanism, to yield a thioether. masterorganicchemistry.comyoutube.com

The general steps are:

Reduction of Disulfide: The S-S bond in Acetamide, 2,2'-dithiodi- is cleaved using a reducing agent to form two molecules of 2-mercaptoacetamide.

Thiolate Formation: In the presence of a base, the thiol group of 2-mercaptoacetamide is deprotonated to form a more potent nucleophile, the thiolate anion. masterorganicchemistry.com

Nucleophilic Substitution: The thiolate anion attacks an electrophilic carbon (e.g., on an alkyl halide), displacing a leaving group to form the C-S bond of the new thioether. masterorganicchemistry.comyoutube.com

| Step | Process | General Reactants | General Products | Key Mechanism |

|---|---|---|---|---|

| 1 | Disulfide Reduction | R-S-S-R + Reducing Agent | 2 R-SH | Reductive Cleavage |

| 2 | Thiolate Formation | R-SH + Base | R-S⁻ + HB⁺ | Acid-Base Reaction |

| 3 | Thioether Synthesis | R-S⁻ + R'-X (Alkyl Halide) | R-S-R' + X⁻ | SN2 Reaction |

Mechanistic Studies of Thiol-Disulfide Interactions

Thiol-disulfide exchange is a characteristic reaction of compounds containing a disulfide bond, such as Acetamide, 2,2'-dithiodi-. This reaction involves the attack of a nucleophilic thiolate anion on one of the sulfur atoms of the disulfide bond. nih.gov

Mechanistic studies have established that this process proceeds through a classic S(_N)2-type nucleophilic substitution mechanism. nih.govresearchgate.net The attacking thiolate (RS⁻) acts as the nucleophile, and one of the sulfur atoms of the disulfide (R'SSR') serves as the electrophilic center. The reaction progresses through a transient, linear trigonal bipyramidal transition state where the attacking and leaving sulfur atoms are positioned collinearly with the central sulfur atom. researchgate.net This interaction results in the cleavage of the original disulfide bond and the formation of a new, mixed disulfide and a new thiolate.

The equilibrium and rate of this exchange are influenced by several factors, including the relative stability of the participating thiols and disulfides, the pKa of the attacking thiol (as the thiolate is the reactive species), and steric hindrance around the disulfide bond. researchgate.net This type of exchange is fundamental in biochemistry, particularly in the context of protein folding, where disulfide bridges between cysteine residues are formed and rearranged. nih.govresearchgate.net

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Nucleophilic Substitution | nih.gov |

| Mechanism | SN2 | researchgate.net |

| Reactive Nucleophile | Thiolate anion (RS⁻) | researchgate.net |

| Transition State | Trigonal bipyramidal structure with a linear S-S-S arrangement | researchgate.net |

| Influencing Factors | pKa of the thiol, steric accessibility, redox potential | researchgate.net |

Catalytic Reactions and Coordination Chemistry

The structure of Acetamide, 2,2'-dithiodi- features several potential donor atoms, suggesting its capability to act as a ligand in coordination chemistry. The molecule possesses two amide functionalities and a central disulfide bridge. The oxygen atom of each carbonyl group in the acetamide moieties has lone pairs of electrons and can act as a coordination site for metal ions. Similarly, the sulfur atoms of the disulfide linkage also have available lone pairs that could participate in coordination to a metal center.

While specific studies detailing the catalytic or coordination chemistry of Acetamide, 2,2'-dithiodi- itself are not prominent, the behavior of related functional groups is well-documented. For instance, ligands incorporating acetamide pendants have been used to form stable complexes with various metal ions, including lanthanides. nih.gov In such complexes, coordination typically occurs through the carbonyl oxygen. Thioether and disulfide functionalities are also known to coordinate with transition metals, playing roles in catalysis and the formation of polynuclear complexes. mdpi.com

Given its structure, Acetamide, 2,2'-dithiodi- could potentially act as a multidentate ligand, bridging multiple metal centers or chelating a single metal ion. The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions. The flexibility of the molecule around the C-S and S-S bonds would allow it to adopt various conformations to accommodate the geometric preferences of a metal center.

| Functional Group | Potential Donor Atom(s) | Expected Role |

|---|---|---|

| Acetamide | Carbonyl Oxygen (O) | Acts as a Lewis base to coordinate with a metal center. |

| Disulfide | Sulfur (S) | Can coordinate to soft metal ions. |

Biochemical Interactions and Mechanistic Insights

Role of Disulfide Linkages in Protein Structure and Function

The disulfide bond (S-S), a covalent linkage formed by the oxidation of two cysteine residues, is a critical feature in the architecture and stability of many proteins. frontiersin.org This bond is predominantly found in proteins that are secreted or located on the cell surface, where they encounter a more oxidizing environment compared to the reducing intracellular space. nih.govmonash.edu The presence of the disulfide linkage in Acetamide (B32628), 2,2'-dithiodi-, makes its chemistry analogous to the disulfide bridges that are integral to protein biochemistry.

Disulfide bonds impose significant conformational constraints on the polypeptide chain, reducing the entropy of the unfolded state and thereby increasing the thermodynamic stability of the native protein structure. monash.eduspringernature.com This stabilization is crucial for maintaining the precise three-dimensional shape required for biological activity. In many cases, these bonds are essential for function; for instance, they can lock a protein into a specific conformation necessary for receptor binding or enzymatic activity. monash.edu They also play a role in covalently linking different polypeptide chains to form multi-subunit protein complexes, such as in antibodies and certain hormones like insulin. monash.eduresearchgate.net

The formation of these bonds is not random; it is a carefully regulated post-translational modification that occurs primarily in the endoplasmic reticulum, catalyzed by enzymes like protein disulfide isomerase. monash.edu The geometry of the disulfide bridge itself, including bond length, dihedral angles, and the distance between the connected alpha-carbons, is relatively constrained, further dictating the local and global protein fold. nih.gov

| Protein/Peptide Class | Number of Disulfide Bonds (Typical) | Function | Reference |

|---|---|---|---|

| Insulin | 3 (2 inter-chain, 1 intra-chain) | Hormone regulating glucose metabolism | nih.gov |

| Immunoglobulins (Antibodies) | Multiple (inter- and intra-chain) | Immune response, antigen binding | springernature.com |

| Ribonuclease A | 4 | Enzyme that degrades RNA | nih.gov |

| Conotoxins | 2-3 | Neurotoxins from cone snails | springernature.com |

| Keratin | High density | Structural protein in hair, skin, and nails | monash.edu |

Chemical Modification of Thiols in Biological Systems

Thiols, the functional group of the amino acid cysteine (-SH), are among the most reactive groups in proteins due to the nucleophilicity of the thiolate anion (S⁻). nih.govsfrbm.org The disulfide bond in Acetamide, 2,2'-dithiodi-, can be understood as an oxidized and stable form of a thiol-containing precursor. Biological systems utilize a variety of chemical modifications of thiols for regulation and signaling.

The most prominent reaction involving disulfide bonds is thiol-disulfide exchange. This is a reversible reaction where a thiolate anion attacks one of the sulfur atoms of a disulfide bond, leading to the formation of a new disulfide bond and a new thiol. thermofisher.com This mechanism is fundamental to the action of enzymes like protein disulfide isomerase, which corrects non-native disulfide pairings during protein folding. monash.edu A compound like Acetamide, 2,2'-dithiodi-, could theoretically participate in such exchange reactions with biological thiols like cysteine or glutathione (B108866).

Beyond exchange, cysteine thiols are targets for various oxidative modifications, often mediated by reactive oxygen species (ROS). nih.gov These modifications include:

Sulfenic acid (-SOH): An initial, often transient, oxidation product. nih.gov

Sulfinic acid (-SO₂H): A more stable, and in many cases irreversible, oxidation state. nih.gov

Sulfonic acid (-SO₃H): Generally considered an irreversible terminal oxidation product. nih.gov

S-nitrosation (-SNO): The attachment of a nitric oxide group, important in cell signaling. nih.gov

S-glutathionylation: The formation of a mixed disulfide between a protein thiol and glutathione, which can protect the thiol from irreversible oxidation and serve as a regulatory switch. nih.gov

These modifications can alter a protein's structure, activity, and interaction with other molecules, forming a basis for redox-based cellular signaling. sfrbm.org

Redox Homeostasis Involvement (Chemical Mechanisms)

Redox homeostasis is the dynamic balance between oxidizing and reducing agents within a cell, crucial for normal physiological function. nih.govdntb.gov.ua Imbalances lead to oxidative or reductive stress, which are implicated in numerous diseases. mdpi.com Thiol-disulfide systems are central to maintaining this balance. The most important intracellular redox buffer is the glutathione/glutathione disulfide (GSSG) couple. nih.gov Reduced glutathione (GSH), a tripeptide with a free thiol group, is present at high concentrations and acts as a primary scavenger of reactive oxygen species.

The chemical mechanism by which disulfide compounds can influence redox homeostasis is primarily through thiol-disulfide exchange reactions. A disulfide-containing molecule like Acetamide, 2,2'-dithiodi-, can act as an oxidizing agent in the presence of a biological reductant like GSH. The reaction would proceed as follows:

2 GSH + R-S-S-R → GSSG + 2 R-SH (Where R-S-S-R represents Acetamide, 2,2'-dithiodi-)

This reaction consumes the reduced form of glutathione, shifting the cellular redox balance toward a more oxidizing state. The cell must then expend reducing equivalents, typically from NADPH, to regenerate GSH from GSSG via the enzyme glutathione reductase. nih.gov

Another key system involved in redox control is the thioredoxin (Trx) system. mdpi.com Thioredoxins are small proteins containing a redox-active disulfide bond within a CXXC motif. semanticscholar.org Oxidized Trx can be reduced by thioredoxin reductase, using NADPH as the electron donor. Reduced Trx then reduces disulfide bonds in other proteins, playing a critical role in signaling and antioxidant defense. monash.edusemanticscholar.org A molecule like Acetamide, 2,2'-dithiodi-, could potentially serve as a substrate for reduction by the thioredoxin system, thereby consuming cellular reducing power.

Interaction with Specific Enzymes or Biological Reagents (Mechanistic Chemistry)

While specific enzymatic interactions for Acetamide, 2,2'-dithiodi- are not extensively documented, its disulfide structure makes it a potential substrate for enzymes that catalyze the reduction of disulfide bonds. The primary classes of such enzymes are thioredoxin reductases and glutaredoxins, which are central to cellular redox regulation.

The mechanistic chemistry of disulfide reduction by an enzyme like thioredoxin involves a thiol-disulfide exchange cascade. The active site of reduced thioredoxin contains two spatially adjacent cysteine residues in their thiol form.

Nucleophilic Attack: One of the active site thiolates of the reduced enzyme attacks one of the sulfur atoms of the substrate's disulfide bond (e.g., Acetamide, 2,2'-dithiodi-).

Intermediate Formation: This forms a transient mixed disulfide between the enzyme and the substrate, releasing one half of the substrate as a free thiol.

Intramolecular Resolution: The second active site thiolate of the enzyme then attacks the sulfur atom of the newly formed mixed disulfide.

Product Release: This second attack resolves the mixed disulfide, releasing the other half of the substrate as a free thiol and leaving the enzyme in its oxidized, disulfide-bonded state.

The oxidized enzyme is then regenerated by a specific reductase (e.g., thioredoxin reductase) using NADPH as the ultimate source of electrons. mdpi.com This catalytic cycle allows the enzyme to reduce many substrate molecules. Biological reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can also reduce disulfide bonds non-enzymatically through similar chemical principles of nucleophilic attack and thiol-disulfide exchange. thermofisher.com

| Interaction Type | Potential Biological Partner | Underlying Chemical Mechanism | Potential Outcome |

|---|---|---|---|

| Thiol-Disulfide Exchange | Glutathione (GSH), Cysteine residues in proteins | Nucleophilic attack by thiolate on the disulfide bond | Oxidation of biological thiols, disruption of protein structure |

| Enzymatic Reduction | Thioredoxin (Trx), Glutaredoxin (Grx) systems | Enzyme-catalyzed thiol-disulfide exchange cascade | Consumption of cellular reducing equivalents (NADPH) |

| Redox Buffering | Cellular redox environment | Participation in redox cycling | Shift in cellular redox potential towards oxidation |

Applications in Chemical Synthesis and Materials Science

Precursor in Organic Synthesis

No specific research findings detail the use of Acetamide (B32628), 2,2'-dithiodi- as a precursor for the synthesis of advanced organic intermediates.

There is no available literature describing the role of Acetamide, 2,2'-dithiodi- in the development of novel heterocyclic compounds.

Potential in Materials Science

Specific studies on the formation of self-assembled monolayers using Acetamide, 2,2'-dithiodi- are not found in the scientific literature.

There is a lack of information regarding the integration of Acetamide, 2,2'-dithiodi- into polymer systems.

No research has been found that investigates the applications of Acetamide, 2,2'-dithiodi- in supramolecular assembly.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Theoretical Frameworks for SAR/QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are fundamental computational tools used to predict the biological activity or chemical properties of compounds based on their molecular structures. These models establish a mathematical relationship between the chemical structure and the activity of interest. For a molecule like Acetamide (B32628), 2,2'-dithiodi-, a QSAR study would typically involve the generation of molecular descriptors that quantify its structural, electronic, and physicochemical properties.

Commonly employed theoretical frameworks include:

2D-QSAR: This approach utilizes two-dimensional descriptors such as molecular weight, logP (lipophilicity), and topological indices to correlate with activity.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural alignments of molecules to derive steric and electrostatic field descriptors. These are then correlated with activity to provide a more detailed understanding of the required spatial arrangement of functional groups for optimal interaction with a biological target.

Machine Learning in QSAR: Modern QSAR studies often employ machine learning algorithms like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) to handle complex, non-linear relationships between descriptors and activity, potentially offering more robust and predictive models.

Correlation of Molecular Structure with Chemical Reactivity Profiles

The chemical reactivity of Acetamide, 2,2'-dithiodi- is primarily dictated by its two key functional groups: the disulfide bond (-S-S-) and the two acetamide groups (-NHCOCH₃).

Disulfide Bond Reactivity: The disulfide bond is susceptible to both reduction and oxidation. The presence of nearby amide groups can influence the redox potential of the disulfide bond. The stability of a disulfide bond can be significantly affected by its microenvironment, with acylation of a nearby amino group known to dramatically increase its stability against reduction. nih.gov This suggests that the amide groups in Acetamide, 2,2'-dithiodi- likely modulate the reactivity of the central disulfide linkage. Thiol-disulfide exchange is a characteristic reaction of disulfides, allowing them to react with free thiols. libretexts.org

Amide Group Reactivity: The amide groups are generally stable but can undergo hydrolysis under acidic or basic conditions, although this typically requires harsh conditions. The nitrogen and oxygen atoms of the amide group can participate in hydrogen bonding, which is crucial for molecular interactions.

The spatial arrangement of these groups is also critical. The flexibility of the ethyl linker allows the molecule to adopt various conformations, which in turn can affect the accessibility and reactivity of the functional groups.

Influence of Substituent Effects on Chemical Properties

While Acetamide, 2,2'-dithiodi- itself is a specific molecule, we can theorize about the effects of substituents based on general organic chemistry principles.

| Substituent Position | Type of Substituent | Predicted Effect on Reactivity |

| On the amide nitrogen | Electron-withdrawing group | May increase the acidity of the N-H proton; could slightly alter the electronic properties of the disulfide bond. |

| On the amide nitrogen | Electron-donating group | May increase the basicity of the amide nitrogen; potential for minor electronic influence on the disulfide bond. |

| On the carbon backbone | Bulky alkyl groups | Could introduce steric hindrance, potentially shielding the disulfide bond from attack and influencing the molecule's preferred conformation. |

These predictions are based on established electronic and steric effects in organic molecules and would need to be validated by specific experimental or computational studies on derivatives of Acetamide, 2,2'-dithiodi-.

Computational Prediction of Interaction Mechanisms

Computational chemistry provides powerful tools to predict how a molecule like Acetamide, 2,2'-dithiodi- might interact with biological targets or other molecules.

Molecular Docking: This technique could be used to predict the binding orientation and affinity of Acetamide, 2,2'-dithiodi- within the active site of a protein. The amide groups would be expected to act as hydrogen bond donors and acceptors, while the disulfide bond could engage in specific interactions, including potential covalent bond formation via thiol-disulfide exchange if a cysteine residue is present in the binding site.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions over time. These simulations could reveal the conformational flexibility of the molecule, the stability of its interactions with a target, and the role of solvent molecules.

Density Functional Theory (DFT): DFT calculations can be employed to study the electronic properties of the molecule in detail. This can help in understanding its reactivity, including the prediction of sites susceptible to nucleophilic or electrophilic attack. For instance, DFT studies on other acetamide derivatives have been used to analyze their local reactivity in the context of drug design.

While specific computational studies on Acetamide, 2,2'-dithiodi- are not readily found in the literature, these methods represent the standard approaches that would be used to elucidate its interaction mechanisms at a molecular level. The stability of the disulfide bond can be influenced by nearby amide groups, a phenomenon that could be explored in detail using these computational techniques. nih.gov

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography, coupled with mass spectrometry, provides high selectivity and sensitivity for the analysis of Acetamide (B32628), 2,2'-dithiodi-. These methods separate the analyte from complex mixtures before its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. jmchemsci.com For the analysis of molecules like Acetamide, 2,2'-dithiodi-, which may have limited volatility, derivatization is often a necessary step to improve its chromatographic properties.

A common strategy involves the reduction of the disulfide bond in Acetamide, 2,2'-dithiodi- to form two molecules of its corresponding thiol, 2-mercaptoacetamide (B1265388). This thiol can then be derivatized to increase its volatility for GC-MS analysis. A sensitive GC-MS method for related amides, for instance, has been established using derivatization with 9-xanthydrol. researchgate.netnih.gov This approach allows for the simultaneous determination of various amides in aqueous samples with low detection limits. nih.gov The resulting derivative is then separated on a capillary column, such as a DB-624 or CP-SIL 5CB, before being detected by the mass spectrometer. researchgate.net The mass spectrometer identifies compounds based on their unique mass spectra and can be used for quantification by monitoring specific ions. unar.ac.id

Table 1: Illustrative GC-MS Parameters for Derivatized Amide Analysis

| Parameter | Example Condition | Reference |

|---|---|---|

| Derivatization Agent | 9-xanthydrol | nih.gov |

| Reaction Conditions | 10.0-mM 9-xanthydrol, 0.5-M HCl, 20-min reaction time | nih.gov |

| GC Column | DB-624 (30 m x 0.32 mm x 1.0 µm) or CP-SIL 5CB | researchgate.net |

| Injection Mode | Splitless | N/A |

| Oven Program | 50°C (4 min hold) to 250°C at 50°C/min (12 min hold) | researchgate.net |

| Detector | Mass Spectrometer (MS) | jmchemsci.com |

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a premier analytical tool known for its high sensitivity and specificity, making it well-suited for analyzing non-volatile compounds in complex matrices. nih.govnih.gov This technique is ideal for the direct analysis of Acetamide, 2,2'-dithiodi- or its reduced thiol form.

In a typical HPLC-MS/MS workflow, the sample is injected into an HPLC system where the compound is separated on a reversed-phase column, such as a C18 column. nih.govrsc.org The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives like formic acid to improve chromatographic peak shape and ionization efficiency. nih.govnih.gov

After separation, the analyte enters the mass spectrometer, typically using an electrospray ionization (ESI) source. Tandem mass spectrometry (MS/MS) is then used for quantification, often in the Multiple Reaction Monitoring (MRM) mode. google.com This involves selecting the precursor ion (the ionized molecule of Acetamide, 2,2'-dithiodi-) and a specific product ion that is formed upon fragmentation, a process known as collision-induced dissociation. youtube.com This highly selective detection method minimizes interferences from the sample matrix, enabling accurate quantification at very low concentrations. youtube.com

Table 2: Typical HPLC-MS/MS Parameters for Acetamide-Related Compound Analysis

| Parameter | Example Condition | Reference |

|---|---|---|

| HPLC System | Agilent 1290 Infinity 2D-LC or similar | uniovi.es |

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) | nih.govnih.gov |

| Mobile Phase A | Water with 0.1% formic acid | nih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | nih.gov |

| Flow Rate | 0.2 - 1.0 mL/min | google.comnih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | thermofisher.com |

| MS Detector | Triple Quadrupole Mass Spectrometer | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | google.com |

Electrochemical Methods

Electrochemical methods offer a sensitive and often rapid approach for the analysis of redox-active compounds like disulfides. electrochemsci.org The disulfide bond in Acetamide, 2,2'-dithiodi- is electrochemically active and can be reduced at an electrode surface. This property forms the basis for its detection using techniques such as voltammetry.

In a voltammetric analysis, a potential is applied to a working electrode, and the resulting current from the reduction of the disulfide bond is measured. mdpi.com The magnitude of the current is proportional to the concentration of Acetamide, 2,2'-dithiodi- in the sample. The sensitivity and selectivity of the measurement can be significantly enhanced by modifying the electrode surface with catalysts or nanomaterials. mdpi.com While specific applications for Acetamide, 2,2'-dithiodi- are not widely documented, the principles used for detecting other disulfides or monitoring DNA-herbicide interactions at pencil graphite electrodes (PGEs) are applicable. nih.gov These methods are advantageous due to their potential for portability and cost-effectiveness. nih.gov

Spectrophotometric Assays (e.g., for Thiol/Disulfide Content)

Spectrophotometric assays are widely used for the quantification of total thiol and disulfide content in a sample. nih.gov These methods are typically based on a chemical reaction that produces a colored product, which can be measured using a UV-Vis spectrophotometer.

The most common method for disulfide quantification is the Ellman's test, which utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). nih.gov The assay involves a two-step process:

Reduction of Disulfide: The disulfide bonds in Acetamide, 2,2'-dithiodi- are first reduced to their corresponding thiols (2-mercaptoacetamide) using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.govresearchgate.net

Reaction with DTNB: The newly formed thiol groups react with DTNB in a thiol-disulfide exchange reaction. This reaction stoichiometrically releases a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm. nih.govresearchgate.net

The concentration of the disulfide is determined by measuring the absorbance of the TNB product and comparing it to a standard curve. This method provides a reliable measure of the total disulfide content in a sample. tubitak.gov.tr

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical prerequisite for accurate and reliable analysis, especially when dealing with complex biological or environmental matrices. nih.gov The primary goals are to isolate the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection.

For aqueous samples, Solid Phase Extraction (SPE) is a commonly employed technique. google.com SPE cartridges, such as those with a C18 stationary phase, can be used to retain Acetamide, 2,2'-dithiodi- while allowing salts and other polar impurities to be washed away. The analyte is then eluted with a small volume of an organic solvent.

Derivatization is a chemical modification technique used to enhance the analytical properties of a compound. greyhoundchrom.com It is particularly important for:

GC-MS Analysis: To increase the volatility and thermal stability of the analyte. As mentioned, derivatizing the reduced thiol form of Acetamide, 2,2'-dithiodi- is a viable strategy. researchgate.netnih.gov

HPLC-MS/MS Analysis: To improve ionization efficiency and introduce a specific, easily fragmented tag, thereby increasing the sensitivity and selectivity of the assay. ddtjournal.comresearchgate.net Reagents can be designed to react with the thiol groups formed after the reduction of the disulfide bond.

Stabilization: Free thiol groups are susceptible to oxidation. nih.gov Therefore, a common strategy in thiol/disulfide analysis is to reduce the disulfide, and then immediately "cap" or alkylate the resulting thiols with a reagent like N-ethylmaleimide or iodoacetamide to prevent re-oxidation before analysis. researchgate.net

Table 3: Overview of Sample Preparation and Derivatization Strategies

| Strategy | Purpose | Applicable Technique(s) | Example Reagent(s) | Reference |

|---|---|---|---|---|

| Solid Phase Extraction (SPE) | Cleanup and concentration | GC-MS, HPLC-MS/MS | C18 cartridges | google.com |

| Reduction | Cleavage of disulfide bond to form thiols | GC-MS, HPLC-MS/MS, Spectrophotometry | Dithiothreitol (DTT), TCEP | nih.govresearchgate.net |

| Derivatization (Volatility) | Increase volatility for GC analysis | GC-MS | 9-xanthydrol | nih.gov |

| Derivatization (Alkylation) | Stabilize thiols, prevent re-oxidation | GC-MS, HPLC-MS/MS | Iodoacetamide, N-ethylmaleimide | researchgate.net |

| Derivatization (Ionization) | Enhance signal in mass spectrometry | HPLC-MS/MS | Various tagging reagents | ddtjournal.comresearchgate.net |

Environmental Chemistry and Fate

Degradation Pathways in Environmental Compartments

Specific studies on the biodegradation of Acetamide (B32628), 2,2'-dithiodi- in aqueous and terrestrial environments could not be located. While research exists on the microbial degradation of other acetamide herbicides and organosulfur compounds, this information is not directly applicable to the dithio-linked acetamide structure. nih.govnih.govwur.nl

No data were found regarding the phototransformation or hydrolysis of Acetamide, 2,2'-dithiodi-. While the disulfide bond in some dithio compounds can be susceptible to photolysis, and amide linkages can undergo hydrolysis, the specific rates and products for this compound are unknown. tandfonline.comacs.org

Transport and Distribution in Environmental Media

Information on the adsorption and desorption behavior of Acetamide, 2,2'-dithiodi- in soil and sediment is not available. The potential for this compound to bind to soil particles, which would influence its mobility, has not been studied. General principles suggest that factors like organic matter content and soil type would be influential. nih.govresearchgate.net

There is no information available on the potential for Acetamide, 2,2'-dithiodi- to volatilize from soil or water surfaces and undergo atmospheric transport. Key physical-chemical properties required to estimate volatilization, such as vapor pressure and Henry's Law constant, are not reported in the available literature.

Environmental Monitoring and Presence Studies

No environmental monitoring studies have been identified that report the presence or concentration of Acetamide, 2,2'-dithiodi- in any environmental matrix, including water, soil, air, or biota.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2'-dithiodiacetamide derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Derivatives like 2,2′-dithiobis(N-(fluorophenyl)acetamide) are synthesized via oxidative coupling of thiol-containing precursors or nucleophilic substitution reactions. Optimization involves controlling reaction temperature (e.g., 60–80°C), inert atmospheres (N₂/Ar), and stoichiometric ratios of coupling agents (e.g., iodine or H₂O₂). Post-synthesis, column chromatography or recrystallization is used for purification . Reaction progress is monitored via TLC or HPLC.

Q. What analytical techniques are recommended for assessing the purity of 2,2'-dithiodiacetamide in research settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. For structural confirmation, use NMR (¹H/¹³C) to verify disulfide bonds and acetamide moieties. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves crystal packing and bond parameters, as demonstrated for structurally related acetamides .

Q. What safety precautions are critical when handling 2,2'-dithiodiacetamide in laboratory settings?

- Methodological Answer : Refer to GHS guidelines for disulfide compounds: use fume hoods, nitrile gloves, and safety goggles. Avoid contact with oxidizing agents (risk of exothermic decomposition). Store in airtight containers at 2–8°C, and dispose of waste via neutralization (e.g., with 10% sodium bicarbonate) .

Q. How can researchers determine the octanol-water partition coefficient (log D) for 2,2'-dithiodiacetamide?

- Methodological Answer : Use the shake-flask method: dissolve the compound in a pre-saturated octanol-water system, equilibrate for 24 hours at 25°C, and quantify concentrations via UV spectroscopy. For hydrophilic analogs (e.g., acetamide log POW = -1.16), adjust pH to mimic physiological conditions .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of 2,2'-dithiodiacetamide derivatives for biological applications?

- Methodological Answer : Systematically modify substituents on the phenyl ring (e.g., fluorine at ortho/meta positions) and evaluate inhibitory activity via enzyme assays. For example, fluorinated derivatives showed 32–355× higher potency against urease than acetohydroxamic acid . Use molecular docking to correlate substituent effects with binding affinity to target proteins.

Q. What crystallographic techniques are employed to determine the molecular structure of 2,2'-dithiodiacetamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves bond lengths and angles. For analogs like N-(2,4,6-trimethylphenyl)acetamide, space group assignments (e.g., monoclinic P2₁/c) and hydrogen-bonding networks are analyzed using software like SHELX or OLEX2 . Compare with DFT-calculated geometries to validate experimental data.

Q. What methodological considerations are essential when evaluating 2,2'-dithiodiacetamide derivatives as enzyme inhibitors?

- Methodological Answer : Use enzyme kinetics (e.g., Michaelis-Menten plots) to determine IC₅₀ values. For urease inhibition, pre-incubate the enzyme with test compounds at 37°C and measure ammonia release via indophenol assay. Validate reversibility via dialysis experiments and assess cytotoxicity in parallel (e.g., MTT assay on mammalian cells) .

Q. How can the chemical stability of 2,2'-dithiodiacetamide be assessed under varying experimental conditions?

- Methodological Answer : Perform accelerated stability studies: expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify breakdown products (e.g., thiols or sulfonic acids). Stability in buffer systems (pH 2–12) over 72 hours reveals pH-dependent hydrolysis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.